

Application Notes and Protocols for Studying DIHP Effects Using Cell Culture Models

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Compound of Interest

Compound Name: Diisohexyl phthalate

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Introduction

Di-isononyl phthalate (DIHP) is a widely used plasticizer that has raised concerns due to its potential endocrine-disrupting properties. In vitro cell culture models are invaluable tools for investigating the molecular mechanisms underlying DIHP's effects on various physiological processes. These models offer a controlled environment to study cellular responses, signaling pathways, and dose-dependent effects of DIHP and its metabolites, such as mono-isononyl phthalate (MINP). This document provides detailed application notes and protocols for utilizing various cell culture models to study the effects of DIHP, with a focus on reproductive and developmental toxicology.

Featured Cell Culture Models

A variety of cell lines can be employed to investigate the tissue-specific effects of DIHP. The choice of cell model is critical and should align with the research question.

- **Leydig Cells** (e.g., TM3, MA-10, Primary Rat Leydig Cells): These cells are responsible for testosterone production and are a primary target for endocrine disruptors. In vitro studies with Leydig cells have shown that phthalates can inhibit steroidogenesis.^{[1][2][3][4][5]} For instance, the active metabolite of a similar phthalate, MEHP, has been shown to suppress hCG-activated steroidogenesis in primary cultures of immature and adult rat Leydig cells.

- **Sertoli Cells (e.g., TM4):** Sertoli cells are essential for testis development and spermatogenesis. Studies have investigated the impact of DIHP on Sertoli cell proliferation and function. For example, while one in vitro study found no effect of 10 μ M DIHP on Sertoli cell proliferation in fetal rat testes grown ex vivo, other studies suggest that phthalates can induce morphological changes and affect Sertoli cell function.
- **Granulosa Cells (e.g., HGrC1, KGN, Primary Rat Granulosa Cells):** These cells are crucial for ovarian follicle development and steroid hormone production. Research has demonstrated that phthalates like DEHP can alter steroidogenesis and gene expression in granulosa cells. Long-term exposure of the immortalized human granulosa cell line HGrC1 to low levels of DEHP caused week- and concentration-specific changes in the expression of various genes.
- **Placental Cells (e.g., HRP-1, BeWo):** The placenta is a critical organ for fetal development, and its disruption can have severe consequences. In vitro models using placental cells help in understanding the impact of DIHP on placental function, such as hormone secretion and nutrient transport. Phthalates have been shown to alter the expression of proteins involved in nutritional supply and hormonal secretion in rat trophoblastic cells (HRP-1).
- **Kidney Cells (e.g., HEK-293):** Kidney cell lines can be used to assess the general cytotoxicity and underlying mechanisms of DIHP-induced cellular stress. For example, DEHP has been shown to induce apoptosis and oxidative stress in HEK-293 cells through the inhibition of the Nrf-2/HO-1 antioxidant pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on the effects of phthalates.

Table 1: Effects of Phthalates on Steroidogenesis in Leydig and Granulosa Cells

Cell Line/Type	Phthalate/Metabolite	Concentration	Effect	Reference
Primary Rat Leydig Cells	MEHP	250 μ M	Inhibition of hCG-stimulated androgen production	
MA-10 Leydig Cells	MEHP	1 μ M	Inhibition of LH-stimulated testosterone production	
Rat Ovarian Granulosa Cells	DEHP	400 μ g (effective dose)	Significant decrease in estradiol and progesterone levels	
Human Granulosa-like KGN Cells	DEHP	Not specified	Decreased estradiol production in FSH-stimulated cells	

Table 2: Cytotoxicity and Other Effects of Phthalates in Various Cell Lines

Cell Line	Phthalate/Metabolite	Concentration	Endpoint	Effect	Reference
HEK-293	DEHP	Not specified	Cytotoxicity	Induces apoptosis and oxidative stress	
Tursiops truncatus (TT) skin cell line	DEHP	0.01-5 mM	Cell Viability (MTT & Trypan Blue)	No significant decrease after 24h	
Chinese Hamster Ovary (CHO)	DEHP	0.02 mM	Cell Viability (MTT)	Significant reduction	
European sea bass embryonic cell line (DLEC)	DEHP	0.01 mM	Cell Viability	Significant decrease after 24h	
Primary human skeletal muscle cells	DEHP	1 mM	Cell Proliferation	Reduced growth rate	

Experimental Protocols

Protocol 1: In Vitro Assessment of DIHP on Steroidogenesis in Leydig Cells

This protocol is adapted from studies investigating the effects of phthalate metabolites on Leydig cell function.

1. Cell Culture:

- Culture MA-10 or primary Leydig cells in appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere of 5% CO₂.
- Plate cells in 24-well plates at a suitable density to reach 70-80% confluency at the time of treatment.

2. DIHP/MINP Treatment:

- Prepare stock solutions of DIHP or its metabolite MINP in a suitable solvent like DMSO.
- Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 250 µM). Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
- Replace the culture medium with the medium containing different concentrations of DIHP/MINP or vehicle control.
- To stimulate steroidogenesis, co-treat the cells with a stimulating agent like human chorionic gonadotropin (hCG) or luteinizing hormone (LH).

3. Hormone Measurement:

- After the desired incubation period (e.g., 24-72 hours), collect the culture medium.
- Centrifuge the medium to remove any cellular debris.
- Measure the concentration of testosterone or progesterone in the medium using commercially available ELISA or RIA kits, following the manufacturer's instructions.

4. Data Analysis:

- Normalize the hormone concentrations to the total protein content of the cells in each well.
- Perform statistical analysis to compare the hormone levels in treated groups with the control group.

Protocol 2: Assessment of DIHP-Induced Oxidative Stress and Apoptosis in HEK-293 Cells

This protocol is based on studies investigating the cytotoxic effects of DEHP.

1. Cell Culture:

- Culture HEK-293 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.
- Seed cells in 6-well plates or 96-well plates depending on the assay.

2. DIHP Treatment:

- Expose cells to various concentrations of DIHP for a specific duration (e.g., 24 hours).

3. Oxidative Stress Assessment:

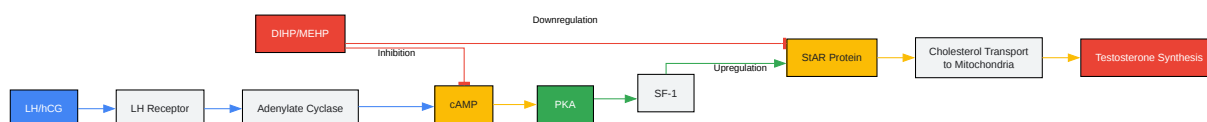
- **Reactive Oxygen Species (ROS) Measurement:** Use a fluorescent probe like DCFH-DA. After treatment, incubate cells with DCFH-DA and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
- **Lipid Peroxidation Assay:** Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, using a commercially available kit.
- **Antioxidant Enzyme Activity:** Measure the activity of enzymes like superoxide dismutase (SOD) and catalase using specific assay kits.

4. Apoptosis Assessment:

- **Mitochondrial Membrane Potential ($\Delta\Psi_m$):** Use a fluorescent dye like JC-1 or TMRE. A decrease in fluorescence intensity indicates a loss of $\Delta\Psi_m$, an early marker of apoptosis.
- **Caspase-3 Activity:** Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric assay kit.
- **Gene Expression Analysis:** Analyze the mRNA levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) genes using RT-qPCR.

Signaling Pathway and Experimental Workflow Diagrams

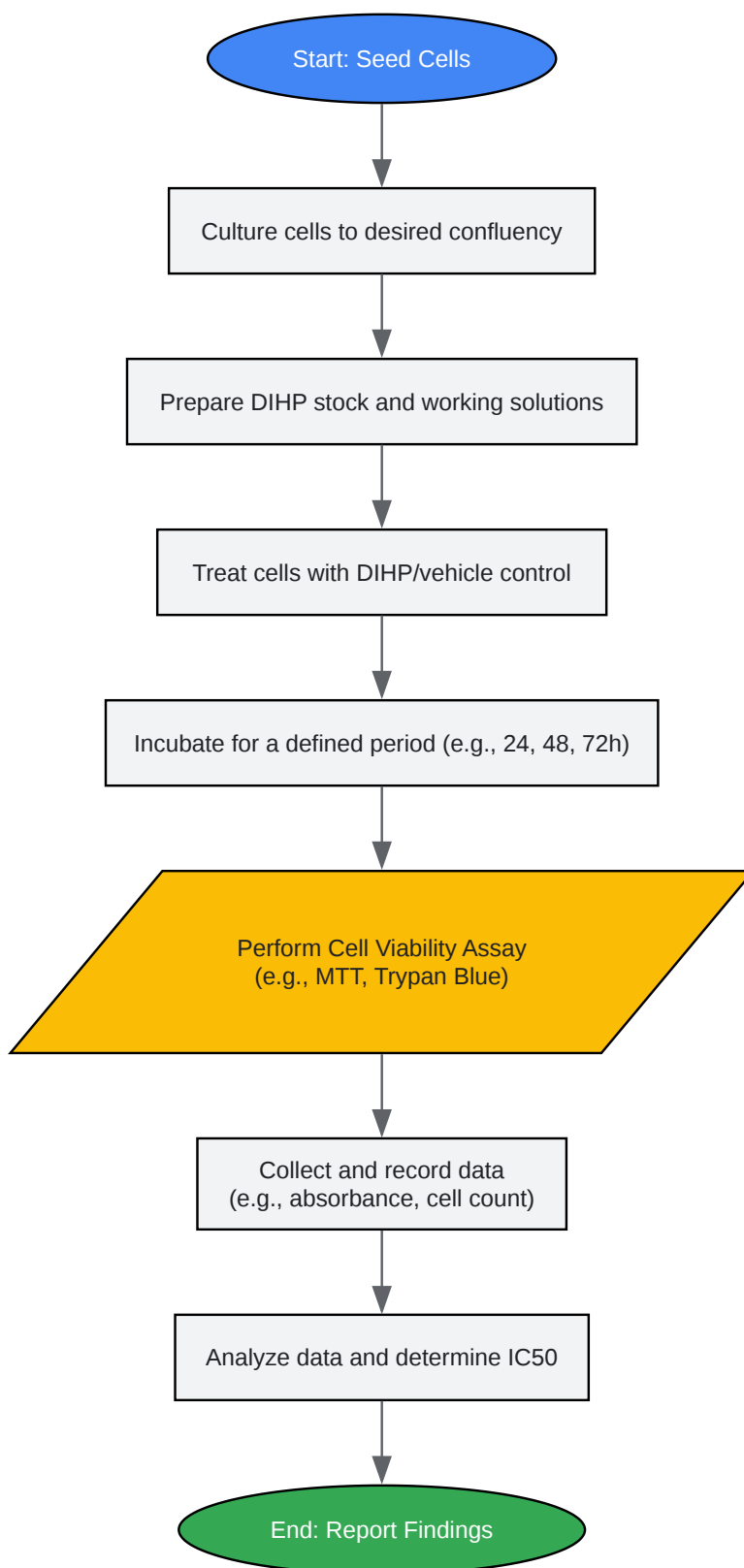
DIHP-Induced Inhibition of Steroidogenesis in Leydig Cells



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Caption: Proposed mechanism of DIHP/MEHP-induced inhibition of steroidogenesis in Leydig cells.

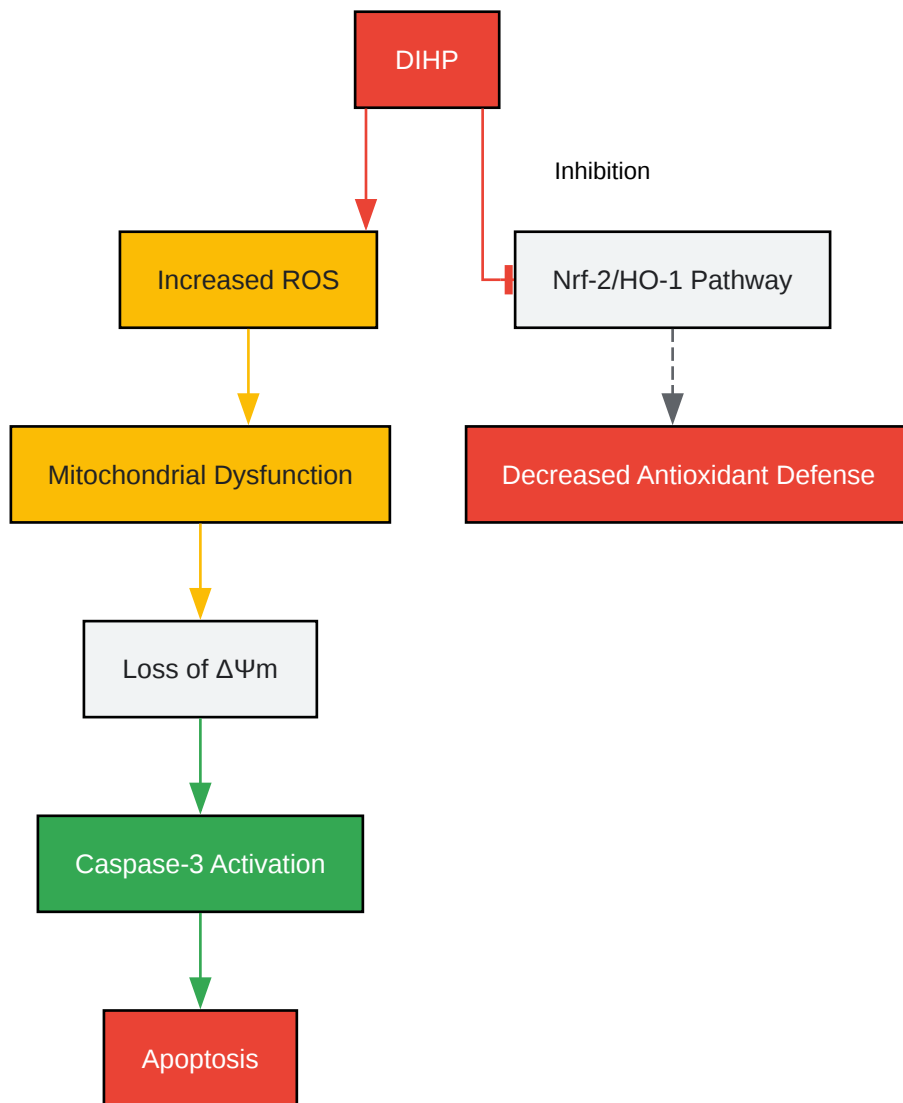
Experimental Workflow for Assessing DIHP Effects on Cell Viability



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Caption: A general experimental workflow for determining the cytotoxic effects of DIHP.

DIHP-Induced Oxidative Stress and Apoptosis Pathway



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Caption: Signaling pathway of DIHP-induced oxidative stress leading to apoptosis.

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